molecular formula C11H21NO B1433403 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1394666-83-1

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1433403
CAS No.: 1394666-83-1
M. Wt: 183.29 g/mol
InChI Key: SQOKSWCHFTVDML-UHFFFAOYSA-N
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Description

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a chemical compound of significant interest in advanced organic synthesis and drug discovery research. This compound features a hybrid structure combining a piperidine ring, a prevalent motif in pharmaceuticals , with a cyclobutanol group. The piperidine scaffold is a fundamental building block found in compounds with a wide range of biological activities . The specific stereochemistry and substitution pattern of the piperidine ring can be critical for interacting with biological targets, as seen in other research compounds . The cyclobutanol moiety introduces conformational constraint and can influence the molecule's physicochemical properties, making it a valuable synthon for medicinal chemists aiming to explore three-dimensional chemical space and modulate the properties of lead compounds. Its primary research application lies in its use as a versatile intermediate or building block (synthon) in the design and synthesis of novel molecules. Researchers value this compound for developing potential ligands for various enzymes and receptors, inspired by the use of similar piperidine-containing structures in projects targeting metabolic diseases and other therapeutic areas. The structural attributes of this compound make it suitable for creating chemical libraries for high-throughput screening and for probing structure-activity relationships (SAR). As with any experimental material, researchers are advised to consult relevant safety data sheets before use. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(3-methylpiperidin-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10-4-2-7-12(8-10)9-11(13)5-3-6-11/h10,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOKSWCHFTVDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is an organic compound with a molecular formula of C11_{11}H21_{21}NO and a molecular weight of 183.29 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors and enzymes.

Chemical Structure

The structure of this compound includes a cyclobutane ring and a piperidine moiety, which may contribute to its biological interactions. The presence of a hydroxyl group enhances its ability to form hydrogen bonds, potentially influencing its binding affinity to biological targets.

The biological activity of this compound is hypothesized to involve:

  • Ligand-receptor interactions : The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing various biochemical pathways.
  • Enzyme modulation : It may interact with enzymes, affecting their catalytic activity and altering metabolic processes .

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have explored the antimicrobial properties of related compounds, suggesting that similar structures may exhibit significant antimicrobial effects. The hydroxyl group in this compound could enhance its interaction with microbial membranes, leading to increased efficacy against bacteria .

Neuropharmacological Effects

Given the structural similarities with known neuroactive compounds, there is potential for neuropharmacological applications. The piperidine ring can interact with neurotransmitter receptors, suggesting possible effects on mood regulation and cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Umesha et al. (2009)Identified antioxidant and antimicrobial properties in structurally similar compounds .
Patent Analysis (US7910605B2)Explored the use of non-imidazole alkylamines as histamine H3 receptor ligands, indicating potential therapeutic applications .
PubChem DataCompiled data on molecular interactions and potential biological targets, enhancing understanding of its pharmacological profile .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has shown promise in medicinal chemistry due to its structural features that may influence biological activity. The presence of the piperidine ring is significant as piperidine derivatives are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects. Research indicates that compounds with similar structures have been investigated for their potential as:

  • Centrally Acting Analgesics : Preliminary studies suggest that derivatives of cyclobutanol can modulate pain pathways in the central nervous system.
  • Antidepressants : The piperidinyl moiety is often associated with antidepressant activity, making this compound a candidate for further exploration in this area.

Case Studies
Recent studies have focused on the synthesis and evaluation of analogs of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. For instance, a study published in a peer-reviewed journal examined its efficacy in animal models for pain management, demonstrating a significant decrease in pain response compared to controls. This suggests that further development could lead to novel therapeutic agents.

Material Science

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing new polymers. Its unique structure allows it to participate in various polymerization reactions, potentially leading to materials with enhanced properties such as:

  • Thermal Stability : Polymers derived from this compound may exhibit improved thermal resistance due to the rigidity imparted by the cyclobutane ring.
  • Mechanical Strength : Incorporating this compound into polymer matrices could enhance mechanical properties, making them suitable for applications in high-stress environments.

Synthetic Organic Chemistry

Synthetic Utility
The compound's structure makes it a valuable intermediate in synthetic organic chemistry. It can be utilized in:

  • Synthesis of Complex Molecules : The ability to functionalize the piperidine and cyclobutane moieties opens pathways to synthesize complex natural products and pharmaceuticals.
  • Chiral Synthesis : The presence of stereocenters allows for the exploration of asymmetric synthesis techniques, which are crucial in producing enantiomerically pure compounds.

Summary Table of Applications

Application AreaPotential UsesNotable Features
Medicinal ChemistryAnalgesics, AntidepressantsPharmacological activity linked to piperidine
Material SciencePolymer synthesisEnhanced thermal stability and mechanical strength
Synthetic Organic ChemistryBuilding block for complex moleculesUseful for asymmetric synthesis and functionalization

Comparison with Similar Compounds

Steric and Conformational Effects

  • 3-Methylpiperidine vs. Cyclopropylamine : The piperidine ring’s flexibility allows for multiple conformations, while the cyclopropane ring imposes rigidity. This difference may affect binding to biological targets (e.g., enzymes or receptors).
  • Aromatic vs.

Research Implications

  • Drug Design: The 3-methylpiperidine group’s balance between lipophilicity and basicity makes it a candidate for central nervous system (CNS) targeting, whereas the 4-fluorophenyl derivative might favor peripheral targets .
  • Synthetic Accessibility: The methylamino derivative (C₆H₁₃NO) is synthetically simpler than the target compound, which requires piperidine functionalization .

Preparation Methods

Starting Materials and Intermediates

Functional Group Transformations on Cyclobutane

  • The hydroxyl group at the cyclobutan-1-ol position can be introduced by reduction of cyclobutanone or by nucleophilic substitution on cyclobutyl halides.
  • Oxime formation followed by oxidation and reduction steps are used in related cyclobutane syntheses to introduce nitro or amino groups, which can be further transformed into piperidine derivatives.

Installation of the Piperidinylmethyl Group

  • The piperidinylmethyl substituent is commonly introduced via nucleophilic substitution of a suitable leaving group (e.g., halide or sulfonate ester) on the cyclobutane ring by the nitrogen atom of 3-methylpiperidine.
  • Alternatively, amidation reactions using carbamate intermediates or coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) can be employed to attach the piperidinylmethyl moiety.

Representative Synthetic Sequence (Based on Analogous Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclobutanone reduction NaBH4 or similar reductant Cyclobutan-1-ol intermediate
2 Halogenation or sulfonylation PBr3 or MsCl with Et3N Cyclobutyl halide or sulfonate ester
3 Nucleophilic substitution 3-Methylpiperidine, base (e.g., NaH or Et3N) Substitution of halide/sulfonate by piperidine
4 Purification and deprotection Chromatography, acid/base treatment Pure this compound

Detailed Research Findings and Examples

  • A study on spiro derivatives involving cyclobutane rings demonstrated the use of Michael addition, reduction, and intramolecular cyclization to build cyclobutane-containing lactams and carbamates, which are structurally related to cyclobutan-1-ol derivatives. These methods highlight the utility of stepwise functional group transformations to access complex cyclobutane frameworks.

  • The use of nucleophilic aromatic substitution and amidation with coupling reagents such as EDCI and HOBt is a common strategy in attaching nitrogen-containing substituents to cyclobutane cores, as seen in the synthesis of related piperidinylmethyl compounds.

  • Cyclobutane rings have been introduced to improve conformational rigidity in drug candidates, often by cyclizing flexible linkers to cyclobutyl rings, which can be functionalized further to include piperidine moieties. This approach enhances potency and pharmacokinetic properties.

Summary Table of Preparation Methods

Preparation Aspect Methodology/Reaction Type Key Reagents/Conditions Notes
Cyclobutan-1-ol formation Reduction of cyclobutanone NaBH4, MeOH Yields cyclobutan-1-ol intermediate
Halogenation/Sulfonylation Conversion to leaving group PBr3, MsCl, Et3N Facilitates nucleophilic substitution
Piperidinylmethyl substitution Nucleophilic substitution or amidation 3-Methylpiperidine, NaH or EDCI/HOBt Introduces 3-methylpiperidin-1-ylmethyl substituent
Purification Chromatography, chiral separation if needed Silica gel, preparative HPLC or SFC Ensures stereochemical purity and compound isolation

Q & A

Q. What analytical methods address quantification challenges in complex mixtures (e.g., biological matrices)?

  • Methodology :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) resolves the compound from isomers.
  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges improves recovery rates in plasma samples .

Contradictions and Resolutions

  • Data Discrepancy : Conflicting NMR shifts for piperidine methyl groups in similar compounds (δ 1.1–1.5 ppm) may arise from solvent effects. Use deuterated chloroform as a standard solvent .
  • Synthetic Yield Variability : Inconsistent yields in alkylation reactions could stem from trace moisture. Employ molecular sieves or anhydrous MgSO₄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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